Cas no 103438-84-2 (2-Fluoro-5-hydroxybenzaldehyde)

2-Fluoro-5-hydroxybenzaldehyde 化学的及び物理的性質
名前と識別子
-
- 2-Fluoro-5-hydroxybenzaldehyde
- Benzaldehyde, 2-fluoro-5-hydroxy-
- 2-fluoro-5-hydroxy-benzaldehyde
- SNILBNSNKISKLU-UHFFFAOYSA-N
- PubChem16486
- KSC494G2N
- 2-Fluoro-5-hydroxybenzaldehyde #
- Benzaldehyde,2-fluoro-5-hydroxy-
- Benzenaldehyde, 2-fluoro-5-hydroxy-
- FCH832991
- CL8281
- YF10086
- VZ34680
- MB06891
- LS10101
- AS03050
- PC4909
- AS-46008
- SY007612
- CS-W004997
- DTXSID90343079
- FT-0647531
- A1862
- SCHEMBL1647149
- AM20050104
- MFCD09038469
- AKOS005067736
- 103438-84-2
- AC-5040
- DB-008201
-
- MDL: MFCD09038469
- インチ: 1S/C7H5FO2/c8-7-2-1-6(10)3-5(7)4-9/h1-4,10H
- InChIKey: SNILBNSNKISKLU-UHFFFAOYSA-N
- ほほえんだ: FC1C([H])=C([H])C(=C([H])C=1C([H])=O)O[H]
計算された属性
- せいみつぶんしりょう: 140.02700
- どういたいしつりょう: 140.02735756g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 10
- 回転可能化学結合数: 1
- 複雑さ: 127
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 37.3
- 疎水性パラメータ計算基準値(XlogP): 1.1
じっけんとくせい
- ふってん: 257.6℃ at 760 mmHg
- フラッシュポイント: 109.6℃
- PSA: 37.30000
- LogP: 1.34380
2-Fluoro-5-hydroxybenzaldehyde セキュリティ情報
2-Fluoro-5-hydroxybenzaldehyde 税関データ
- 税関コード:2913000090
- 税関データ:
中国税関コード:
2913000090概要:
29130000090第2912項に記載の製品の他の誘導体(ハロゲン化、スルホン化、ニトロソまたはニトロソ誘導体を指す)。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:5.5% 一般関税:30.0%
申告要素:
製品名, 成分含有量、
要約:
HS:291300090第2912類製品のハロゲン化、スルホン化、硝化または亜硝化誘導体教育関税:17.0%税金還付率:9.0%規制条件:none Most favored nation tariff:5.5% General tariff:30.0%
2-Fluoro-5-hydroxybenzaldehyde 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | D404803-50g |
2-Fluoro-5-hydroxybenzaldehyde |
103438-84-2 | 95% | 50g |
$1950 | 2024-05-24 | |
Alichem | A014002213-250mg |
2-Fluoro-5-hydroxybenzaldehyde |
103438-84-2 | 97% | 250mg |
$475.20 | 2023-09-04 | |
Oakwood | 076097-250mg |
2-Fluoro-5-hydroxybenzaldehyde |
103438-84-2 | 98% | 250mg |
$30.00 | 2024-07-19 | |
eNovation Chemicals LLC | K13394-100g |
2-Fluoro-5-hydroxybenzaldehyde |
103438-84-2 | 97% | 100g |
$2000 | 2023-09-03 | |
abcr | AB291024-5 g |
2-Fluoro-5-hydroxybenzaldehyde, 97%; . |
103438-84-2 | 97% | 5g |
€292.00 | 2023-04-26 | |
eNovation Chemicals LLC | D500575-25g |
2-Fluoro-5-hydroxybenzaldehyde |
103438-84-2 | 97% | 25g |
$840 | 2024-05-24 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | F839976-5g |
2-Fluoro-5-hydroxybenzaldehyde |
103438-84-2 | 98% | 5g |
2,227.00 | 2021-05-17 | |
eNovation Chemicals LLC | D204367-15g |
2-FLUORO-5-HYDROXYBENZALDEHYDE |
103438-84-2 | 97% | 15g |
$600 | 2024-06-05 | |
eNovation Chemicals LLC | D204367-100g |
2-FLUORO-5-HYDROXYBENZALDEHYDE |
103438-84-2 | 97% | 100g |
$3000 | 2024-06-05 | |
eNovation Chemicals LLC | K13394-10g |
2-Fluoro-5-hydroxybenzaldehyde |
103438-84-2 | 97% | 10g |
$700 | 2023-09-03 |
2-Fluoro-5-hydroxybenzaldehyde 関連文献
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David T. Carey,Francis S. Mair,Robin G. Pritchard,John E. Warren,Rebecca J. Woods Dalton Trans., 2003, 3792-3798
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Zhiping Yan,Zijun Sun,Xiang Liu,Hongxing Jia,Pingwu Du Nanoscale, 2016,8, 4748-4756
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Iqbal Ahmad,Mohammad Hassan Baig,Mohammad Shavez Khan,Mohd Shahnawaz Khan,Iftekhar Hassan,Nasser Abdulatif Al-Shabib RSC Adv., 2016,6, 27952-27962
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Marfran C. D. Santos,Ingryd C. Morais,José V. Fernandes,Kássio M. G. Lima Anal. Methods, 2018,10, 1280-1285
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Jin Wang,XueQiong Su,PengXiang Zhao,DongWen Gao,RuiXiang Chen,Li Wang Anal. Methods, 2021,13, 5509-5515
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Brandon A. Vara,Matthieu Jouffroy,Gary A. Molander Chem. Sci., 2017,8, 530-535
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Oliver Kreye,Michael A. R. Meier RSC Adv., 2015,5, 53155-53160
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Bin Zhao,Feng Chen,Qiwei Huang,Jinlong Zhang Chem. Commun., 2009, 5115-5117
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10. Brønsted acid-catalyzed efficient Strecker reaction of ketones, amines and trimethylsilyl cyanide†Guang-Wu Zhang,Dong-Hua Zheng,Jing Nie,Teng Wang Org. Biomol. Chem., 2010,8, 1399-1405
2-Fluoro-5-hydroxybenzaldehydeに関する追加情報
2-Fluoro-5-hydroxybenzaldehyde (CAS No. 103438-84-2): A Comprehensive Overview
2-Fluoro-5-hydroxybenzaldehyde (CAS No. 103438-84-2) is a versatile organic compound that has garnered significant attention in the fields of organic synthesis, medicinal chemistry, and materials science. This compound, also known as 2-fluoro-5-hydroxybenzaldehyde, is characterized by its unique molecular structure, which includes a fluorine atom and a hydroxyl group attached to a benzaldehyde framework. The combination of these functional groups imparts distinct chemical properties and reactivity, making it a valuable intermediate in various synthetic pathways.
The molecular formula of 2-Fluoro-5-hydroxybenzaldehyde is C7H5FO2, and its molecular weight is approximately 146.11 g/mol. The compound exists as a white to off-white solid at room temperature and is soluble in common organic solvents such as ethanol, methanol, and dimethyl sulfoxide (DMSO). Its physical and chemical properties have been extensively studied, providing a solid foundation for its application in diverse scientific and industrial contexts.
In the realm of organic synthesis, 2-Fluoro-5-hydroxybenzaldehyde serves as a key building block for the preparation of complex molecules. The presence of the fluorine atom introduces unique electronic effects that can influence the reactivity and stability of the resulting compounds. For instance, recent studies have demonstrated the utility of this compound in the synthesis of fluorinated aromatic derivatives, which are important in the development of pharmaceuticals and agrochemicals. The hydroxyl group, on the other hand, provides a reactive site for further functionalization through reactions such as esterification, etherification, and acylation.
In medicinal chemistry, 2-Fluoro-5-hydroxybenzaldehyde has shown promise as a precursor for the synthesis of bioactive molecules. Fluorinated compounds are known for their enhanced metabolic stability and improved pharmacokinetic properties, making them attractive candidates for drug development. Recent research has explored the use of this compound in the synthesis of potential anticancer agents and antiviral drugs. For example, a study published in the Journal of Medicinal Chemistry reported the synthesis of a series of 2-fluoro-5-hydroxybenzaldehyde derivatives with potent antiproliferative activity against various cancer cell lines.
The versatility of 2-Fluoro-5-hydroxybenzaldehyde extends beyond medicinal applications to materials science. Fluorinated aromatic compounds are often used in the development of advanced materials with unique properties such as high thermal stability, low surface energy, and enhanced mechanical strength. In this context, 2-Fluoro-5-hydroxybenzaldehyde can serve as a precursor for the synthesis of polymers and copolymers with tailored functionalities. Recent advancements in polymer science have led to the creation of fluorinated polymers with applications in coatings, adhesives, and electronic devices.
The environmental impact of chemical compounds is an important consideration in their development and use. Studies on the biodegradability and toxicity of 2-Fluoro-5-hydroxybenzaldehyde have shown that it exhibits low environmental persistence and minimal toxicity at typical usage levels. This makes it a safer alternative to other aromatic aldehydes that may pose environmental risks. However, proper handling and disposal practices should always be followed to ensure environmental safety.
In conclusion, 2-Fluoro-5-hydroxybenzaldehyde (CAS No. 103438-84-2) is a multifaceted compound with significant potential in various scientific and industrial applications. Its unique combination of functional groups provides a platform for innovative synthetic strategies and the development of novel materials with enhanced properties. As research continues to uncover new possibilities for this compound, its importance in the fields of organic synthesis, medicinal chemistry, and materials science is likely to grow.
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